Melting Point vs. 2-Methyl and 4-Isomer Analogs
[1,1'-Biphenyl]-3-ylmethanol exhibits a melting point of 48.0–52.0 °C (reference 50 °C) , which is substantially lower than the closely related 2-methyl-3-biphenylmethanol (CAS 76350-90-8) at 73–76 °C and the 4-positional isomer (CAS 3597-91-9) at 96–107 °C . This nearly 25°C lower melting point compared to its 2-methyl analog indicates significantly weaker intermolecular forces, which can be advantageous for applications requiring lower processing temperatures or enhanced solubility in certain solvent systems.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 48.0-52.0 °C (reference 50 °C) |
| Comparator Or Baseline | 2-Methyl-3-biphenylmethanol (73-76 °C); 4-Biphenylmethanol (96-107 °C) |
| Quantified Difference | Target is ~23-26°C lower than 2-methyl analog and ~46-57°C lower than 4-isomer. |
| Conditions | Reported values from vendor specifications, standard laboratory conditions. |
Why This Matters
The lower melting point may simplify processing (e.g., melt crystallization, formulation) and could correlate with improved solubility in organic solvents, which is critical for solution-phase synthesis.
